molecular formula C15H15NO2S B2389025 2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol CAS No. 1232825-91-0

2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol

Cat. No. B2389025
CAS RN: 1232825-91-0
M. Wt: 273.35
InChI Key: JMBMHFGJHOHMAJ-MHWRWJLKSA-N
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Description

This compound is a nuclear hormone receptor that binds estrogens with an affinity similar to that of ESR1 . It is the major anti-inflammatory compound in bamboo vinegar .


Synthesis Analysis

The compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .


Molecular Structure Analysis

The molecular formula of this compound is C15H15NO2 . The structure of this compound has been studied and is available in the Crystallography Open Database .


Chemical Reactions Analysis

The compound is usually formed by condensation of an aldehyde or keton with a primary amine . More detailed chemical reactions involving this compound can be found in various databases .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.28 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound also has a rotatable bond count of 3 .

Mechanism of Action

The compound acts as a nuclear hormone receptor. It binds estrogens with an affinity similar to that of ESR1, and activates expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2, indicating potential hazards if ingested, or if it comes into contact with the eyes or skin .

properties

IUPAC Name

2-methoxy-6-[(4-methylsulfanylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-18-14-5-3-4-11(15(14)17)10-16-12-6-8-13(19-2)9-7-12/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBMHFGJHOHMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol

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